molecular formula C8H16ClNO2 B1427366 Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride CAS No. 726139-60-2

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride

Cat. No.: B1427366
CAS No.: 726139-60-2
M. Wt: 193.67 g/mol
InChI Key: XYHHKYXWUASOJF-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the reaction of ethyl acetate with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethyl acetate, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and hydrochloride salt form contribute to its solubility and reactivity, making it a valuable compound in various research fields .

Biological Activity

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • IUPAC Name : Ethyl 3-pyrrolidinylacetate hydrochloride
  • Molecular Formula : C₈H₁₅ClN₁O₂
  • CAS Number : 726139-60-2
  • Physical Form : Solid
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances its lipophilicity, which may facilitate its penetration through biological membranes, allowing for effective binding to target sites. This binding can modulate enzyme activity or receptor function, leading to a range of pharmacological effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation .
  • Neuropharmacological Effects : Similar compounds have shown promise in neuropharmacology, indicating that this compound may influence neurotransmitter systems or exhibit neuroprotective effects .
  • Antitumor Potential : Some derivatives of pyrrolidine compounds have demonstrated anticancer properties in vitro and in vivo, suggesting that this compound could be explored for similar applications .

Study on Antitumor Effects

A study investigating the antitumor effects of pyrrolidine derivatives found that compounds with structural similarities to this compound showed significant reductions in cell viability in various cancer cell lines. For instance, a related compound decreased the viability of MDA-MB-231 breast cancer cells by 55% after treatment with a concentration of 10 μM over three days .

Structure-Activity Relationship (SAR)

Research on structure-activity relationships (SAR) has revealed that modifications to the pyrrolidine ring can significantly influence biological activity. For example, substituents on the nitrogen atom or variations in the ester group can impact binding affinity and efficacy against specific targets .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Attributes
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochlorideContains a piperidine ring with a hydroxyl groupPotentially different biological activity due to hydroxyl substitution
Ethyl 3-(pyrrolidin-1-yl)propanoate hydrochloridePropanoate side chainDifferent pharmacokinetic properties due to propanoate structure
Ethyl 4-(dimethylamino)piperidine acetateDimethylamino group on a piperidine ringEnhanced solubility and potential CNS activity

This table highlights how structural variations among related compounds can lead to different biological activities and therapeutic potentials.

Properties

IUPAC Name

ethyl 2-pyrrolidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHHKYXWUASOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741084
Record name Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726139-60-2
Record name Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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